diethoxy(ethyl)silane
Description
Contextualization within the Broader Field of Alkoxysilane Chemistry
Alkoxysilanes, general formula R-Si(OR')3, are a class of organosilicon compounds that possess both organic (R) and inorganic (alkoxy, OR') functionalities. mdpi.com This dual nature allows them to act as molecular bridges between different material types, a characteristic that is fundamental to their widespread application. mdpi.comdakenchem.com Diethoxy(ethyl)silane, with its ethyl group and two ethoxy groups attached to a central silicon atom, is a key example of this class. The ethoxy groups are hydrolyzable, meaning they can react with water to form silanol (B1196071) groups (Si-OH). These silanols can then condense with other silanols or with hydroxyl groups on the surface of inorganic materials to form stable siloxane (Si-O-Si) or Si-O-metal bonds, respectively. andisil.com The non-hydrolyzable ethyl group provides organic character and compatibility. scispace.com This fundamental reactivity is the basis for the use of alkoxysilanes as adhesion promoters, crosslinkers, surface modifiers, and in the synthesis of hybrid materials. scispace.comresearchgate.net
Historical Development and Evolution of Ethoxysilane (B94302) Applications
The field of organosilicon chemistry dates back to the 19th century, with the first synthesis of an organosilicon compound, tetraethylsilane, by Charles Friedel and James Crafts in 1863. chemeurope.com However, the industrial significance of these compounds, particularly alkoxysilanes, surged in the 1940s with the development of the direct process for producing organochlorosilanes, which are precursors to alkoxysilanes. mdpi.com Initially, research focused on the synthesis and basic reactivity of these compounds. Over time, the applications of ethoxysilanes have evolved significantly. Early uses included water repellents and stone consolidation. getty.edu The latter half of the 20th century saw a dramatic expansion in their use as coupling agents in composites, particularly for reinforcing glass fibers in plastics. gmchemix.com This era also saw the rise of the sol-gel process, where alkoxysilanes like tetraethoxysilane (TEOS) became crucial for creating silica-based glasses and ceramics at low temperatures. scispace.com In recent decades, the focus has shifted towards more sophisticated applications in advanced materials, electronics, and biomedicine, driven by a deeper understanding of the hydrolysis and condensation mechanisms. dakenchem.com
Current Academic Research Trends and Fundamental Significance of this compound
Current research on this compound and related alkoxysilanes is vibrant and multifaceted. A major trend is the development of advanced hybrid materials with tailored properties for specific applications. mdpi.comresearchgate.net This includes creating self-cleaning surfaces, protective coatings, and biocompatible materials for medical implants. dakenchem.com There is also a strong emphasis on "green chemistry," with efforts to develop more sustainable synthesis routes and use bio-based precursors. mdpi.com
Properties of this compound
| Property | Value |
| Chemical Formula | C6H16O2Si |
| Appearance | Clear, colorless liquid |
| Function | Crosslinking agent, silane (B1218182) coupling agent |
This table presents key properties of this compound. lookchem.com
The unique molecular structure of this compound, containing both a non-hydrolyzable organic ethyl group and hydrolyzable inorganic ethoxy groups, makes it an ideal agent for creating organic-inorganic hybrid materials. mdpi.comdakenchem.com These materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability). The ethoxy groups of this compound can undergo hydrolysis and condensation to form a rigid siloxane network, while the ethyl groups can interact with or be incorporated into an organic polymer matrix. scispace.com This ability to form strong covalent bonds across the organic-inorganic interface is crucial for enhancing the performance of composite materials, coatings, and adhesives. gmchemix.comlookchem.com For example, in coatings, this compound can improve adhesion to substrates and enhance durability. lookchem.com In composite materials, it strengthens the bond between inorganic fillers and the organic matrix. lookchem.com
The relatively simple structure of this compound makes it an excellent model compound for studying the fundamental mechanisms of alkoxysilane chemistry, particularly the hydrolysis and condensation reactions that are central to the sol-gel process and the formation of siloxane-based materials. researchgate.netnih.gov These reactions are complex and influenced by factors such as pH, catalyst, solvent, and the nature of the substituents on the silicon atom. nih.gov
The hydrolysis of alkoxysilanes involves the substitution of alkoxy groups with hydroxyl groups, and the condensation involves the formation of siloxane bonds (Si-O-Si) from silanol groups. nih.gov
Hydrolysis: ≡Si-OR + H₂O ⇌ ≡Si-OH + ROH
Condensation (Water producing): ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O
Condensation (Alcohol producing): ≡Si-OR + HO-Si≡ ⇌ ≡Si-O-Si≡ + ROH
Researchers use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to follow the kinetics of these reactions, identifying intermediate species and determining reaction rates. researchgate.nettandfonline.com Studies on compounds like dimethyldiethoxysilane (a close relative of this compound) have provided valuable insights into how factors like pH affect the rates of hydrolysis and condensation. nih.gov For instance, acidic conditions tend to promote hydrolysis while slowing down condensation, allowing for more controlled network formation. researchgate.nettandfonline.com Understanding these mechanisms allows for the precise control of the structure and properties of the final materials. researchgate.net Furthermore, kinetic studies on related silanes have been instrumental in optimizing conditions for catalytic processes, such as copper-catalyzed hydroamination reactions where silanes act as reducing agents. acs.orgmit.edu
Properties
CAS No. |
13175-88-7 |
|---|---|
Molecular Formula |
C6H16O2Si |
Molecular Weight |
148.27554 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Diethoxy Ethyl Silane
Direct Synthesis Pathways and Reaction Parameter Optimization
Direct synthesis methods provide a foundational approach to the production of diethoxy(ethyl)silane. These methods often involve the reaction of elemental silicon with ethanol (B145695) in the presence of a catalyst. A key process involves the reaction between powdered metallurgical silicon and dehydrated ethyl alcohol. mdpi.com This reaction is typically carried out in a high-boiling siloxane liquid with a copper catalyst at temperatures at or above 280°C under atmospheric pressure. mdpi.com The primary products are triethoxysilane (B36694) and hydrogen. mdpi.com By maintaining low pressure, unreacted alcohol is removed, which helps prevent the further conversion of triethoxysilane to tetraethoxysilane. mdpi.com Under optimal conditions, this process can yield 85–90% triethoxysilane, with the remainder being diethoxysilane. mdpi.com
Catalytic Hydrosilylation Routes for Alkoxysilane Production
Catalytic hydrosilylation is a versatile and widely employed method for the synthesis of organosilanes, including this compound. This reaction involves the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double or triple bond. nih.gov The process typically requires a catalyst, with platinum compounds being historically significant. nih.gov However, due to the high cost of platinum, research has focused on developing more economical catalysts based on low-cost transition metals like iron, cobalt, and nickel. nih.gov
Hydrosilylation reactions are known for their high yields and stereoselectivity, commonly resulting in anti-Markovnikov addition products. nih.gov For instance, the hydrosilylation of terminal alkynes can be catalyzed by rhodium complexes to produce β(Z) vinylsilanes with good functional group compatibility. organic-chemistry.org Similarly, nickel-based pincer complexes have proven effective for the anti-Markovnikov hydrosilylation of terminal alkenes. nih.gov
The synthesis of vinyl alkoxysilanes can be achieved through the hydrosilylation of acetylene (B1199291) with an alkoxysilane, such as triethoxysilane, using a platinum compound as a catalyst. google.com The reaction can be carried out at normal pressure and temperatures ranging from 30-120°C in an inert solvent. google.com The use of a cocatalyst like polymethylvinylsiloxane or triphenylphosphine (B44618) can enhance the reaction, leading to product yields greater than 97.5%. google.com
A sustainable approach to alkoxysilane synthesis involves a one-pot reaction coupling the dehydrogenative coupling of silanes with alcohols and the hydrosilylation of alkenes. acs.org This can be achieved using an air- and water-stable cobalt-based catalyst at room temperature. acs.orgcsic.es This method allows for the synthesis of a wide range of alkoxy-substituted silanes in green solvents. acs.orgcsic.es
Table 1: Catalysts and Conditions for Hydrosilylation Reactions
| Catalyst System | Reactants | Product Type | Key Features |
| Platinum Compounds | Acetylene, Triethoxysilane | Vinyl alkoxysilane | High yield (>97.5%), mild conditions (30-120°C) google.com |
| Rhodium Complexes | Terminal Alkynes | β(Z) vinylsilanes | High regioselectivity and stereoselectivity organic-chemistry.org |
| Nickel-based Pincer Complexes | Terminal Alkenes, Secondary Silanes | Anti-Markovnikov addition products | High catalytic activity with TOFs up to 83,000 h⁻¹ nih.gov |
| Cobalt-based Catalyst | Hydrosilanes, Terminal Alkenes, Alcohols | Alkoxy-substituted silanes | Sustainable, one-pot synthesis at room temperature acs.orgcsic.es |
Transesterification and Alkoxylation Strategies
Transesterification is another important strategy for modifying alkoxysilanes. This process involves the exchange of an alkoxy group of a silane (B1218182) with an alcohol. For example, the methoxy (B1213986) groups in an alkoxy silane functional quaternized ammonium (B1175870) compound can be substituted with a glycol ether through a transesterification reaction to improve the stability of the final material in aqueous solutions. google.com This type of reaction can be catalyzed by tin catalysts like dibutyl tin dilaurate. google.com
The hydrolysis and condensation of organotrialkoxysilanes are fundamental processes in sol-gel chemistry. nih.gov The reaction mechanism can vary depending on the pH of the medium. nih.gov In alkaline conditions, a nucleophilic attack by hydroxyl or deprotonated silanol (B1196071) groups on the silicon atom is proposed (SN2-Si mechanism). nih.gov In acidic or neutral media, an SN1-Si mechanism may be more favorable. nih.gov The co-condensation of organotrialkoxysilanes with tetraalkoxysilanes, like tetraethoxysilane (TEOS), can lead to the formation of soluble functionalized silicas. conicet.gov.ar
Sodium Condensation Methods and Yield Enhancement
The reaction of dichlorosilane (B8785471) with sodium ethoxide is a known method for preparing diethoxysilane. ontosight.ai While the search results mention sodium condensation in the context of other reactions, specific details on sodium condensation methods for the direct synthesis of this compound and strategies for yield enhancement are not extensively covered in the provided articles. However, related reactions, such as the hydrolysis and condensation of diethylphosphato-ethyltriethoxysilane, have been studied in the presence of sodium hydroxide (B78521), where high concentrations of NaOH were found to cause cleavage of siloxane bonds. rsc.org
Precursor Chemistry and Feedstock Considerations
The primary precursors for the synthesis of this compound and related alkoxysilanes are silicon-containing compounds and alcohols. Dichloro(ethyl)silane (EtSi(H)Cl2) serves as a key precursor. researchgate.net Its reaction with dimethylsulfoxide (DMSO) can lead to different products depending on the solvent used. researchgate.net In non-polar solvents, oligoethyl(hydro)cyclosiloxanes are the major products, while in excess diethyl ether, linear α,ω-diethoxyoligoethyl(hydro)siloxanes are formed in high yields. researchgate.net
Ethanol is another crucial feedstock, reacting with silicon tetrachloride to produce tetraethoxysilane (TEOS), a common precursor in materials science. atamanchemicals.com The direct reaction of metallurgical silicon with dehydrated ethyl alcohol is a chlorine-free method for producing triethoxysilane, which can then be converted to other silanes. mdpi.commdpi.com
Vinyltriethoxysilane is also a relevant precursor, as its reactions can sometimes yield (2,2-Diethoxyethyl)silane as a byproduct or intermediate. smolecule.com
Table 2: Key Precursors for this compound and Related Compounds
| Precursor | Reactant(s) | Resulting Compound(s) | Reference |
| Dichloro(ethyl)silane | Dimethylsulfoxide (in diethyl ether) | α,ω-diethoxyoligoethyl(hydro)siloxanes | researchgate.net |
| Silicon Tetrachloride | Ethanol | Tetraethoxysilane | atamanchemicals.com |
| Metallurgical Silicon | Dehydrated Ethyl Alcohol | Triethoxysilane, Diethoxysilane | mdpi.commdpi.com |
| Vinyltriethoxysilane | - | (2,2-Diethoxyethyl)silane (byproduct) | smolecule.com |
Advanced Synthetic Protocols and Green Chemistry Integration
In line with the principles of green chemistry, there is a growing emphasis on developing more sustainable and environmentally friendly methods for synthesizing silicon compounds. mdpi.com One such approach is the chlorine-free direct synthesis of alkoxysilanes from elemental silicon and alcohols, which avoids the use of chlorosilanes. mdpi.com
Mechanochemistry presents a novel, one-stage method for the direct synthesis of alkoxysilanes. rsc.org This technique involves the mechanoactivation of silicon followed by its reaction with an alcohol, achieving nearly complete conversion of both silicon and the alcohol. rsc.org This simplifies the traditional multi-stage process and aligns with green chemistry principles by eliminating several preparatory stages. rsc.org
The development of sustainable catalytic systems is another key area of progress. The use of earth-abundant and low-cost transition metal catalysts, such as those based on cobalt, for hydrosilylation and dehydrogenative coupling reactions represents a significant advancement. acs.orgcsic.es These catalysts can operate under mild conditions, often at room temperature, and in green solvents like alcohols, offering a more sustainable alternative to precious metal catalysts. acs.orgcsic.es The ability to control selectivity between hydrosilylation and hydroalkoxysilylation by adjusting the solvent composition further enhances the utility of these systems. acs.orgcsic.es These green approaches not only reduce the environmental impact but also contribute to a circular economy by producing valuable silicon precursors alongside clean energy in the form of hydrogen. csic.es
Reactivity, Hydrolysis, and Condensation Mechanisms of Diethoxy Ethyl Silane
Kinetics and Thermodynamics of Hydrolysis Reactions
The initial and rate-limiting step in the sol-gel process for diethoxy(ethyl)silane is hydrolysis. gelest.com In this reaction, the ethoxy groups are replaced by hydroxyl groups (–OH) through interaction with water, producing ethanol (B145695) as a byproduct. The reaction can be represented as follows:
Step 1: CH₃CH₂Si(OC₂H₅)₂ + H₂O ⇌ CH₃CH₂Si(OC₂H₅)(OH) + C₂H₅OH
Step 2: CH₃CH₂Si(OC₂H₅)(OH) + H₂O ⇌ CH₃CH₂Si(OH)₂ + C₂H₅OH
These reactions are reversible, and the position of the equilibrium is influenced by several factors, including the concentration of water and the reaction pH. gelest.com
The rate of hydrolysis of alkoxysilanes is profoundly influenced by pH and the presence of catalysts. gelest.comunm.edu The reaction is slowest in neutral conditions (around pH 7) and is catalyzed by both acids and bases. unm.eduafinitica.com
Under acidic conditions (low pH), the reaction rate is significantly accelerated. gelest.comresearchgate.net The mechanism involves the protonation of an ethoxy group, which makes it a better leaving group and renders the silicon atom more electrophilic and susceptible to a nucleophilic attack by water. nih.govgelest.comnii.ac.jp Acid catalysis is generally more effective at promoting hydrolysis than condensation, leading to the rapid formation of silanol (B1196071) groups. researchgate.netresearchgate.net
Under basic conditions (high pH), the hydrolysis rate is also enhanced. unm.edu The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. nih.govunm.edu In contrast to acid catalysis, basic conditions tend to accelerate condensation reactions more significantly, often leading to the formation of more highly branched or particulate structures. unm.edu
| pH | Hydrolysis Constant (k, M⁻¹ min⁻¹) |
|---|---|
| 2 | ~0.6 |
| 3 | ~0.4 |
| 4 | ~0.2 |
| 5 | ~0.1 |
This interactive table shows the general trend of decreasing hydrolysis rates as the pH moves from strongly acidic towards neutral.
The hydrolysis of this compound proceeds through bimolecular nucleophilic substitution (SN2) mechanisms at the silicon center (SN2-Si). researchgate.net
Acid-Catalyzed Mechanism: In an acidic medium, the reaction begins with the rapid and reversible protonation of the oxygen atom in an ethoxy group. nih.govgelest.comnii.ac.jp This enhances the leaving group ability of ethanol. Subsequently, a water molecule performs a backside nucleophilic attack on the electron-deficient silicon atom. nih.govnii.ac.jp This leads to a penta-coordinate transition state, which then expels a molecule of ethanol to form the silanol group. nii.ac.jpresearchgate.net
Base-Catalyzed Mechanism: In an alkaline medium, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the silicon atom. nih.govunm.edu This forms a penta-coordinate silicon intermediate. nih.gov This intermediate then rearranges, expelling an ethoxide ion (⁻OC₂H₅), which is subsequently protonated by water to form ethanol. The proposed reaction mechanism is SN2-Si with a penta- or hexavalent intermediate or transition state. nih.gov
The stoichiometric amount of water required for the complete hydrolysis of a di-functional silane like this compound is a molar ratio of 2:1 (water:silane). nih.gov However, the actual ratio used has a significant impact on both the rate of hydrolysis and the structure of the resulting condensed products. nih.gov
Increasing the water content generally enhances the rate of hydrolysis up to a certain point. nih.gov An excess of water drives the equilibrium toward the formation of silanols (CH₃CH₂Si(OH)₂). However, very high water concentrations can sometimes inhibit the reaction, potentially due to the low solubility of the alkoxysilane, leading to phase separation. nih.govgelest.com
Conversely, sub-stoichiometric amounts of water result in incomplete hydrolysis. This means that the reaction mixture will contain a combination of unreacted silane, partially hydrolyzed species (containing both -OH and -OC₂H₅ groups), and fully hydrolyzed species. gelest.com This has a direct effect on the subsequent condensation process, as both silanol-silanol and silanol-alkoxy condensation reactions can occur, influencing the structure of the resulting oligomers and polymers. nih.gov The water content is a key factor in determining whether the polymerization proceeds via water-producing or alcohol-producing condensation pathways. nih.gov
Condensation and Polymerization Behavior
Following hydrolysis, the highly reactive silanol intermediates undergo condensation reactions to form stable siloxane bonds (Si-O-Si). gelest.comwikipedia.org This is the polymerization step that leads to the formation of oligomers and, ultimately, high-molecular-weight polysiloxane networks. researchgate.net These reactions can occur simultaneously with hydrolysis after the initial formation of silanols. gelest.com
The two primary condensation pathways are:
Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. nih.govwikipedia.org ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O
Alcohol-producing condensation: A silanol group reacts with a residual ethoxy group to form a siloxane bond and a molecule of ethanol. nih.gov ≡Si-OH + C₂H₅O-Si≡ → ≡Si-O-Si≡ + C₂H₅OH
The relative rates of these reactions are dependent on factors such as pH, catalyst type, and water concentration. nih.govunm.edu
The bifunctional nature of this compound, with two hydrolyzable groups, means that its condensation primarily leads to the formation of linear chains and cyclic oligomers. nii.ac.jp The process begins with the condensation of two hydrolyzed monomers to form a dimer. This dimer can then react with other monomers or dimers, extending the chain length.
Simultaneously, intramolecular condensation can occur, particularly in dilute solutions, leading to the formation of stable cyclic siloxane structures, such as trimers and tetramers. researchgate.net The balance between linear chain growth and cyclization is influenced by reaction conditions. For instance, acid-catalyzed reactions with low water content tend to produce more weakly branched, polymer-like networks, while base-catalyzed conditions with higher water content often lead to more highly branched, colloidal-like particles. unm.edu The degree of polymerization is largely determined by the amount of available water and the organic substituent on the silane. gelest.com
As a difunctional silane, this compound by itself primarily forms linear thermoplastic polymers or cyclic compounds. nii.ac.jp True three-dimensional, cross-linked thermoset networks are formed when tri- or tetrafunctional silanes (e.g., ethyltriethoxysilane (B166834) or tetraethoxysilane) are introduced into the reaction mixture. researchgate.net
However, the term cross-linking is also used more broadly to describe the formation of Si-O-Si bonds that link polymer chains together. specialchem.com In the context of modifying other polymers, this compound can be grafted onto a polymer backbone. Subsequent exposure to moisture triggers the hydrolysis of the ethoxy groups to active silanols. These silanols then condense with each other, forming durable and flexible siloxane (Si-O-Si) cross-links between the polymer chains. specialchem.comsinosil.com This process creates a network structure that enhances the material's thermal, chemical, and mechanical properties. specialchem.comsinosil.com The resulting siloxane bridges are less rigid than direct carbon-carbon cross-links, which can impart flexibility to the final polymer network. specialchem.com
Factors Influencing Condensation Rate Coefficients and Network Structure
The condensation of this compound, following its initial hydrolysis to form silanol groups (Si-OH), is a critical step that dictates the structure of the final polysiloxane network. This process involves the formation of siloxane bridges (Si-O-Si) through either a water-producing or alcohol-producing pathway. The rate of these condensation reactions and the resulting network architecture are governed by several interconnected factors.
Key factors influencing the condensation of alkoxysilanes like this compound include the pH of the solution, the water-to-silane molar ratio (r), the type and concentration of the catalyst, temperature, and the nature of the solvent. nih.gov The organic substituent on the silicon atom—in this case, the ethyl group—also imparts significant steric and inductive effects that modulate reactivity compared to other alkoxysilanes.
Effect of pH and Catalyst: The condensation reaction is catalyzed by both acids and bases. gelest.com
Acidic Conditions (pH < 7): Under acidic conditions, a silanol group is protonated, making it more susceptible to nucleophilic attack by a neutral silanol. This mechanism tends to favor the reaction between less substituted, terminal silanol groups, resulting in the formation of less branched, more linear or chain-like polymer structures. gelest.com The minimum condensation rate for typical silanes is observed around pH 4. researchgate.net
Basic Conditions (pH > 7): In basic media, a silanol group is deprotonated to form a highly nucleophilic silanolate anion (SiO⁻). This anion then attacks a neutral silicon atom. This pathway favors reactions with more substituted silicon atoms, leading to the formation of more highly branched and densely cross-linked, compact structures. gelest.com
Effect of Water/Silane Ratio (r): The molar ratio of water to alkoxysilane precursor is a crucial parameter. A stoichiometric amount of water is required for complete hydrolysis. For a trialkoxysilane, the required ratio (r) for complete polymerization is 1.5. nih.gov An excess of water generally increases the rate of hydrolysis, making more silanol groups available for condensation. However, very high water content can dilute the reactants, potentially slowing the condensation rate and can also promote the reverse reaction (hydrolysis of siloxane bonds). nih.gov
Inductive and Steric Effects: The substitution of an alkyl group (ethyl) for an alkoxy group influences the electron density at the silicon atom. The electron-donating nature of the ethyl group in this compound can affect the stability of charged transition states in catalyzed reactions. Furthermore, the steric bulk of the substituents on the silicon atom plays a more significant role in the condensation reaction than in the hydrolysis step. nih.gov Larger groups can hinder the approach of reacting species, thereby slowing the condensation rate.
The table below summarizes the influence of various factors on the condensation process of alkoxysilanes.
| Factor | Condition | Effect on Condensation Rate | Resulting Network Structure |
| pH | Acidic (e.g., pH < 4) | Slower, rate minimum near pH 4 | Less branched, linear or chain-like polymers |
| Basic (e.g., pH > 7) | Faster | Highly branched, dense, compact structures | |
| Catalyst | Acid (e.g., HCl) | Accelerates reaction | Favors less substituted site reactions |
| Base (e.g., NH₃) | Accelerates reaction | Favors more substituted site reactions | |
| Water Ratio (r) | Low r (< 1.5) | Incomplete hydrolysis limits condensation | Less cross-linked, more residual alkoxy groups |
| High r (> 1.5) | Increases silanol concentration, favoring condensation | More extensive cross-linking | |
| Temperature | Increased | Increases reaction rates (both hydrolysis and condensation) | Can lead to denser networks if evaporation is controlled |
| Organic Group | Steric Hindrance | Slower condensation | May result in less compact structures |
Transesterification and Alkoxy-Exchange Reactions
This compound can participate in transesterification and alkoxy-exchange reactions, which involve the interchange of its ethoxy groups (-OEt) with other alkoxy groups (-OR'). These reactions are typically catalyzed by acids or bases and are equilibrium-driven. masterorganicchemistry.com
The general mechanism for transesterification can proceed as follows:
Base-Catalyzed: A nucleophilic alkoxide (RO⁻) attacks the silicon atom of the ethoxysilane (B94302), leading to a pentacoordinate silicon intermediate. The subsequent departure of an ethoxide ion (EtO⁻) results in the new alkoxysilane. masterorganicchemistry.com
Acid-Catalyzed: An alkoxy group on the silicon is first protonated by an acid catalyst, making it a better leaving group. A nucleophilic alcohol molecule (R'OH) then attacks the silicon center, and after deprotonation, the new alkoxysilane is formed. masterorganicchemistry.com
These exchange reactions are particularly relevant in formulations where multiple alkoxysilanes or different alcohols are present, as substituent scrambling can occur, especially in the presence of trace acidic or basic impurities. google.com For example, a mixture of this compound and a different alkoxysilane, such as trimethoxysilane, could lead to the formation of mixed methoxy (B1213986)/ethoxy silanes over time.
Specific studies have demonstrated that transesterification between tetraalkoxysilanes and esters can be effectively promoted by catalysts like dibutyltin (B87310) oxide (DBTO), involving the exchange of acetate (B1210297) and alkoxysilane groups. researchgate.net Similarly, alkoxy/siloxy group exchange has been observed between vinyltrialkoxysilane and an iridium(I) siloxide complex, highlighting the potential for such transformations in the presence of transition metal complexes. researchgate.net The conditions for these reactions depend heavily on the catalyst and reactants involved.
| Reaction Type | Catalyst | General Conditions | Description |
| Transesterification | Acid (e.g., HCl, H₂SO₄) or Base (e.g., NaOR') | Presence of a different alcohol (R'OH) | Exchange of ethoxy groups on the silane with alkoxy groups from the alcohol. |
| Alkoxy-Exchange | Acid or Base Traces | Mixture of different alkoxysilanes | Scrambling of alkoxy substituents between different silane molecules. google.com |
| Catalyzed Exchange | Dibutyltin oxide (DBTO) | 100–250 °C | Exchange between ester groups and alkoxysilane groups. researchgate.net |
| Metal-Mediated Exchange | Iridium(I) complexes | Room Temperature | Exchange of alkoxy and siloxy groups between the silane and the metal complex. researchgate.net |
Participation in Specific Organic/Inorganic Chemical Transformations
While this compound is primarily used as a precursor for silica-based materials through hydrolysis and condensation, its chemical nature allows it to be involved in other transformations, particularly as a building block in hybrid organic-inorganic systems.
Formation of Hybrid Materials: A primary application of this compound is in the sol-gel process to create hybrid materials. The ethyl group provides organic character, leading to materials with modified properties such as increased hydrophobicity and flexibility compared to materials derived solely from tetra-alkoxysilanes. It can be co-condensed with other organoalkoxides or tetraethoxysilane (TEOS) to precisely tune the properties of the final material. researchgate.net These hybrid materials find use in coatings, composites, and functionalized surfaces.
Role in Hydrosilylation Reactions: Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a fundamental reaction in organosilicon chemistry. sigmaaldrich.com This reaction is typically performed with hydrosilanes (containing a Si-H bond), such as the related compound triethoxysilane (B36694) ((EtO)₃SiH), not this compound. organic-chemistry.orgprinceton.edu Triethoxysilane is used extensively in transition metal-catalyzed hydrosilylation to produce a wide range of functionalized organosilanes. lp.edu.uaresearchgate.net For instance, the hydrosilylation of 1-octene (B94956) with triethoxysilane is a large-scale industrial process. princeton.edu While this compound does not directly participate as the hydride donor, it represents the type of structural unit that can be synthesized via hydrosilylation of an appropriate ethoxy vinylsilane, or it can be used as a non-reactive component in formulations containing hydrosilanes.
Use as a Reducing Agent: Similar to hydrosilylation, the role of a reducing agent is characteristic of hydrosilanes due to the hydridic nature of the Si-H bond. msu.eduamazonaws.com Triethylsilane, for example, is a mild and selective reducing agent for various functional groups, often activated by an acid. cfsilicones.com this compound lacks the Si-H bond and therefore does not function as a hydride donor in the same manner. Its transformations are dominated by the reactivity of its Si-OEt bonds.
The table below outlines transformations involving ethoxysilanes, clarifying the specific roles of this compound versus related compounds.
| Transformation | Reactant Type | Example Reactant | Role of Silane | Product Type |
| Sol-Gel Polymerization | Alkylalkoxysilane | This compound | Network Former | Hybrid Organic-Inorganic Polymer researchgate.net |
| Hydrosilylation | Hydrosilane | Triethoxysilane | Hydride Donor | Alkyl or Vinyl Silanes sigmaaldrich.comprinceton.edu |
| Ionic Reduction | Hydrosilane | Triethylsilane | Hydride Donor | Reduced Alcohols, Alkanes, etc. amazonaws.comcfsilicones.com |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Kinetic Analysis
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of diethoxy(ethyl)silane. By probing the magnetic properties of ¹H, ¹³C, and ²⁹Si nuclei, detailed information about the molecular framework and the electronic environment of each atom can be obtained.
The ¹H NMR spectrum of this compound provides a clear signature of the proton environments within the molecule. The spectrum is characterized by distinct signals for the ethyl group directly bonded to the silicon atom and the two equivalent ethoxy groups.
The protons of the ethyl group attached to silicon give rise to a quartet corresponding to the methylene (B1212753) protons (Si-CH ₂-CH₃) and a triplet for the methyl protons (Si-CH₂-CH ₃). Similarly, the ethoxy groups produce a quartet for the methylene protons (-O-CH ₂-CH₃) and a triplet for the terminal methyl protons (-O-CH₂-CH ₃). The integration of these signals confirms the proton count in each distinct chemical environment.
Based on established chemical shift data for similar organosilanes, the expected ¹H NMR spectral parameters for this compound are summarized in the table below. wiley-vch.denih.govillinois.edursc.org
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration |
| Si-CH ₂-CH₃ | 0.5 - 1.0 | Quartet | 7 - 8 | 2H |
| Si-CH₂-CH ₃ | 0.8 - 1.2 | Triplet | 7 - 8 | 3H |
| -O-CH ₂-CH₃ | 3.6 - 3.9 | Quartet | ~7 | 4H |
| -O-CH₂-CH ₃ | 1.1 - 1.3 | Triplet | ~7 | 6H |
This is an interactive data table. Users can sort and filter the data as needed.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The spectrum will display four distinct signals, corresponding to the two non-equivalent methylene carbons and the two non-equivalent methyl carbons.
The carbon atoms of the ethyl group bonded to silicon are expected to resonate at higher field (lower ppm values) compared to the carbons of the ethoxy groups, which are deshielded by the adjacent oxygen atoms. Approximate chemical shift ranges for these carbons can be predicted from data on related ethoxysilane (B94302) compounds. wiley-vch.denih.govillinois.edursc.orgresearchgate.netresearchgate.netoregonstate.eduresearchgate.netcompoundchem.comlibretexts.org
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| Si-C H₂-CH₃ | 5 - 10 |
| Si-CH₂-C H₃ | 7 - 12 |
| -O-C H₂-CH₃ | 55 - 60 |
| -O-CH₂-C H₃ | 15 - 20 |
This is an interactive data table. Users can sort and filter the data as needed.
²⁹Si NMR spectroscopy is particularly powerful for studying the silicon environment. For monomeric this compound, a single resonance is expected in the ²⁹Si NMR spectrum. The chemical shift of this peak is sensitive to the nature of the substituents on the silicon atom. The presence of two ethoxy groups and one ethyl group places the expected chemical shift in a characteristic region for such structures. unige.chrsc.orgprocess-nmr.com
Furthermore, ²⁹Si NMR is invaluable for monitoring the hydrolysis and condensation reactions of this compound. As the molecule polymerizes to form siloxane bridges (Si-O-Si), new peaks will appear in the spectrum at different chemical shifts, corresponding to silicon atoms with varying numbers of siloxane bonds. This allows for the quantitative analysis of the degree of polymerization and the identification of different structural units within the resulting polymer network. researchgate.netacs.orgresearchgate.net
| Silicon Environment | Notation | Chemical Shift (δ, ppm) (Typical Range) |
| Monomer: EtSi(OEt)₂ | T⁰ | -45 to -55 |
| Dimer End-group | T¹ | -55 to -65 |
| Linear Middle-group | T² | -65 to -75 |
| Fully Condensed | T³ | -75 to -85 |
This is an interactive data table. Users can sort and filter the data as needed.
In cases where the one-dimensional NMR spectra are complex or for unambiguous assignment of signals, multi-dimensional NMR techniques are employed.
Distortionless Enhancement by Polarization Transfer (DEPT) : DEPT is a spectral editing technique that provides information about the number of protons attached to each carbon atom. A DEPT-135 experiment for this compound would show positive signals for the methyl (CH₃) carbons and negative signals for the methylene (CH₂) carbons. This allows for the clear differentiation between the CH₃ and CH₂ signals in the ¹³C NMR spectrum. libretexts.orgweebly.comnanalysis.comyoutube.com
Correlation Spectroscopy (COSY) : A ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically those on adjacent carbons. For this compound, cross-peaks would be observed between the methylene and methyl protons of the ethyl group (Si-CH ₂-CH ₃) and between the methylene and methyl protons of the ethoxy groups (-O-CH ₂-CH ₃). This provides definitive confirmation of the connectivity within these alkyl fragments. weebly.comresearchgate.netlibretexts.orgyoutube.comchegg.com
Vibrational Spectroscopy for Functional Group and Network Characterization
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule and to characterize the formation of larger network structures.
The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. These bands serve as a molecular fingerprint, confirming the presence of the ethyl and ethoxy functional groups.
Key vibrational modes and their expected absorption regions are detailed in the table below. wiley-vch.deresearchgate.netippi.ac.irresearchgate.netijera.comnist.govepa.govgelest.comfigshare.com
| Wavenumber (cm⁻¹) | Assignment |
| 2975 - 2885 | C-H stretching (asymmetric and symmetric) of CH₃ and CH₂ groups |
| 1485 - 1440 | C-H bending (scissoring) of CH₂ |
| 1390 - 1370 | C-H bending (umbrella mode) of CH₃ |
| 1165 - 1080 | Si-O-C stretching (asymmetric) |
| 960 - 940 | Si-O-C stretching |
| ~1240 | Si-CH₂ bending |
| 790 - 740 | C-H rocking of the ethyl group |
This is an interactive data table. Users can sort and filter the data as needed.
During the polymerization of this compound, the formation of a siloxane network can be monitored by the appearance and growth of a broad and strong absorption band in the 1130-1000 cm⁻¹ region, which is characteristic of Si-O-Si stretching vibrations.
Raman Spectroscopy for In-Situ Reaction Monitoring and Network Structure
Raman spectroscopy is a powerful non-invasive technique for in-situ monitoring of the hydrolysis and condensation reactions of this compound. It allows for the real-time tracking of the disappearance of reactant bands and the emergence of new bands corresponding to intermediate species and the final polysiloxane network.
During the sol-gel process, the hydrolysis of this compound leads to the formation of silanol (B1196071) groups (Si-OH), and subsequent condensation results in the formation of siloxane bonds (Si-O-Si). These chemical transformations can be monitored by observing specific changes in the Raman spectrum. For instance, the Si-O stretching vibrations of the ethoxy groups in the precursor evolve into characteristic bands of Si-O-Si linkages in the polymer network.
Key Raman vibrational bands for monitoring the reactions of alkoxysilanes include those associated with Si-O-C, C-C, and Si-O-Si bonds. The analysis of the kinetics of these reactions can be performed by tracking the intensity of these bands over time. For ethoxy-containing silanes, the formation of the siloxane network is evidenced by the appearance of bands in the region of 400-500 cm⁻¹, which are characteristic of Si-O-Si symmetric stretching modes. The study of various organyltrialkoxysilanes has provided a basis for identifying the relevant Raman vibrational bands and their origins, which is crucial for determining the kinetics of acid-catalyzed formation of polysiloxanes.
| Raman Band (cm⁻¹) | Assignment | Significance in Reaction Monitoring |
| ~490 | Si-O-Si symmetric stretch | Formation of the siloxane network |
| ~655 | Si-O stretch in monomer | Disappearance indicates hydrolysis |
| ~800 | Si-O-Si in dimers | Intermediate in condensation |
| ~940-980 | Non-hydrolyzed precursor moieties | Disappearance indicates reaction progression |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for analyzing the fragmentation patterns of both the monomer and the resulting oligomers and polymers. This information is critical for confirming the identity of the compound and for elucidating the structure of the polymeric materials.
Electron Ionization (EI) and Chemical Ionization (CI) Studies
Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns, which are useful for structural elucidation. The EI mass spectrum of a compound closely related to this compound, diethoxydiethylsilane, is available in the NIST database and shows a characteristic fragmentation pattern. The fragmentation of organosilanes under EI typically involves the cleavage of Si-C and Si-O bonds, leading to a series of characteristic ions.
Chemical Ionization (CI) is a soft ionization technique that results in less fragmentation and often preserves the molecular ion or produces a protonated molecule ([M+H]⁺). This is particularly useful for confirming the molecular weight of the parent molecule. In CI, a reagent gas such as methane (B114726) or ammonia (B1221849) is ionized, and these ions then react with the analyte molecule in the gas phase. The choice of reagent gas can influence the extent of fragmentation, providing a degree of control over the information obtained. For ethyl-alkoxysilanes, CI would be expected to produce a prominent pseudomolecular ion, facilitating the determination of the molecular weight.
| Ionization Technique | Key Characteristics | Information Obtained for this compound |
| Electron Ionization (EI) | Hard ionization, extensive fragmentation | Detailed structural information from fragment ions |
| Chemical Ionization (CI) | Soft ionization, less fragmentation | Confirmation of molecular weight via [M+H]⁺ |
Tandem Mass Spectrometry (MS/MS) for Polymer Microstructure Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique for investigating the microstructure of polymers, including polysiloxanes derived from this compound. In an MS/MS experiment, a specific ion from the initial mass spectrum is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides detailed information about the connectivity and sequence of monomer units within the polymer chain.
The fragmentation pathways of polysiloxanes in MS/MS have been studied, although detailed literature specifically on ethyl-substituted polysiloxanes is scarce. Generally, the fragmentation of polysiloxane chains can involve cleavage of the Si-O backbone and the loss of side groups. By analyzing the masses of the fragment ions, it is possible to deduce the repeating units, end-groups, and branching points in the polymer. This is crucial for understanding how the polymerization of this compound proceeds and for correlating the polymer structure with its macroscopic properties. The development of analytical methodologies based on tandem MS is aimed at exploring these fragmentation pathways for a better interpretation of polymer MS/MS data.
X-ray Scattering Techniques for Mesoscopic Structural Insights
X-ray scattering techniques are essential for probing the structure of materials at the nanometer to micrometer scale. For materials derived from this compound, these techniques provide valuable information about the organization of the polysiloxane network and the formation of any particulate structures.
Small-Angle X-ray Scattering (SAXS) for Network Homogeneity and Particle Formation
Small-Angle X-ray Scattering (SAXS) is a non-destructive technique that provides information about nanoscale density fluctuations in a material. It is particularly well-suited for studying the sol-gel process of this compound, from the initial formation of primary particles to the final network structure.
By analyzing the SAXS profile, it is possible to determine the average size, shape, and size distribution of particles or pores within the material. During the hydrolysis and condensation of this compound, SAXS can be used to monitor the growth of silica (B1680970) nanoparticles in real-time. The scattering data can reveal the kinetics of particle formation and aggregation. For instance, in situ SAXS studies have been used to investigate the growth mechanism and kinetics of mesoporous silica nanoparticles from other silane (B1218182) precursors.
The SAXS data can also provide insights into the homogeneity of the resulting polysiloxane network. A smooth scattering curve at low scattering angles (q) is indicative of a homogeneous network, while the presence of distinct features or a power-law dependence can indicate the presence of aggregates or a fractal-like structure. The analysis of the scattering data can thus be used to understand how reaction conditions influence the final morphology of the material derived from this compound.
| SAXS Parameter | Information Derived | Relevance to this compound Networks |
| Radius of Gyration (Rg) | Average size of particles or domains | Tracks particle growth during sol-gel process |
| Scattering Intensity at q=0 (I(0)) | Proportional to the square of the particle volume and concentration | Monitors the extent of particle formation |
| Porod Exponent | Information about the nature of the interface (smooth or fractal) | Characterizes the surface of formed particles/network |
Theoretical and Computational Chemistry Approaches to Diethoxy Ethyl Silane
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the intrinsic properties of diethoxy(ethyl)silane. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which a wide range of properties can be derived. DFT has become a popular choice due to its favorable balance of computational cost and accuracy for systems containing silicon. researchgate.netnih.gov
Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of reaction intermediates, the calculation of activation energy barriers, and the characterization of transition state structures. e3s-conferences.orgnih.gov
The most critical reactions for alkoxysilanes like this compound are hydrolysis and subsequent condensation, which form the basis of sol-gel processes and surface functionalization. Computational studies on related alkyltriethoxysilanes show that these reactions proceed via nucleophilic substitution mechanisms. hydrophobe.org The hydrolysis can be catalyzed by either acid or base, and the condensation of the resulting silanols forms siloxane (Si-O-Si) bonds. hydrophobe.orgafinitica.com
DFT calculations can model these steps in detail. For example, in acid-catalyzed hydrolysis, a hydronium ion protonates an ethoxy group, making it a better leaving group (ethanol). A water molecule then attacks the silicon center in a concerted or stepwise fashion. By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. nih.gov
Key Findings from Computational Studies on Related Silanes:
Mechanism: The hydrolysis of the first alkoxy group is often the rate-determining step under basic conditions. afinitica.com
Transition States: The transition states for gas-phase elimination reactions in similar diethoxy compounds have been described as four-membered cyclic structures. usfq.edu.ec
Thermodynamics: DFT calculations can accurately predict the thermodynamic parameters of these reactions, showing good agreement with experimental values. usfq.edu.ec
Interactive Table: Calculated Energy Barriers for Reaction Steps in Related Systems
| Reaction Step | System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
| Nucleophilic Addition | Glacial Acetic Acid + Ethanol (B145695) | DFT (B3LYP) | 19.6 | nih.gov |
| Silyl Radical Generation | Me3SiH + t-BuO• | DFT | 36.0 | caltech.edu |
| Si-N Bond Breaking | BDEAS on OH-terminated Si | DFT | ~12.0 (0.52 eV) | researchgate.net |
Computational methods can predict the reactivity of this compound and the selectivity of its reactions. Reactivity descriptors, derived from DFT calculations, quantify the electrophilic and nucleophilic character of different atomic sites within the molecule. mdpi.com
For this compound, the silicon atom is the primary electrophilic center, susceptible to nucleophilic attack by water (hydrolysis) or silanol (B1196071) groups (condensation). The reactivity is influenced by the electronic and steric effects of its substituents—the ethyl group and the two ethoxy groups. Computational studies on a series of alkyltriethoxysilanes have shown that the rate of hydrolysis and condensation decreases as the size of the alkyl group increases. hydrophobe.org This steric hindrance effect can be quantified by analyzing the geometry of the calculated transition states and the accessibility of the molecule's Lowest Unoccupied Molecular Orbital (LUMO), which is typically centered on the silicon atom. hydrophobe.org
The Fukui function and dual descriptor analyses are common DFT-based tools used to pinpoint the most reactive sites for electrophilic, nucleophilic, and radical attack, thus predicting the regioselectivity of reactions. mdpi.com For this compound, these calculations would confirm the silicon atom's susceptibility to nucleophilic attack and could also highlight the reactivity of protons on the ethyl group under certain conditions.
Quantum chemistry is highly effective at predicting spectroscopic properties, which is crucial for structural elucidation. Calculating NMR chemical shifts has become a standard application of DFT. nih.gov The process typically involves optimizing the molecular geometry and then calculating the nuclear magnetic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov
While specific studies on this compound are not prevalent, extensive research on closely related methoxysilanes and methylmethoxysilanes demonstrates the high accuracy of these predictions. By calculating the 29Si shielding constants for a series of compounds and plotting them against experimental chemical shifts, a strong linear correlation is typically observed, allowing for confident assignment of experimental spectra. unige.ch
For instance, studies using LCGTO-DFT with a DZVP basis set for geometry optimization and IGLO-III/GGA level of theory for shielding constants have shown satisfying agreement with experimental 29Si NMR data for a variety of silanes. unige.ch This methodology could be directly applied to this compound to predict its 1H, 13C, and 29Si NMR spectra.
Interactive Table: Comparison of Calculated and Experimental 29Si NMR Chemical Shifts for Related Silane (B1218182) Compounds
| Compound | Computational Method | Calculated δ(29Si) (ppm) | Experimental δ(29Si) (ppm) | Deviation (ppm) |
| SiH(OMe)3 | IGLO-III/PBE | -61.2 | -59.5 | -1.7 |
| Si(OMe)4 | IGLO-III/PBE | -78.7 | -79.2 | +0.5 |
| SiMe(OMe)3 | IGLO-III/PBE | -40.9 | -41.9 | +1.0 |
| SiMe2(OMe)2 | IGLO-III/PBE | -2.3 | -3.5 | +1.2 |
| SiMe3(OMe) | IGLO-III/PBE | +18.9 | +18.0 | +0.9 |
Data adapted from a study on related methoxysilanes to illustrate predictive accuracy. unige.ch
Molecular Dynamics (MD) Simulations for Solvation and Aggregation Behavior
Molecular Dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing a detailed picture of dynamic processes like solvation and aggregation. mdpi.com In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved numerically to track the trajectory of each atom over time.
For this compound, MD simulations can be used to study its behavior in various solvents. Simulations would reveal the structure of the solvent shell around the silane molecule, including the nature and lifetime of hydrogen bonds between solvent molecules (like water or ethanol) and the ethoxy groups of the silane. This is particularly important for understanding the initial stages of the hydrolysis reaction, where water molecules must approach the silicon center. mdpi.com
MD simulations are also suitable for studying the aggregation of silane molecules. In solution, particularly during the early stages of condensation, hydrolyzed silane molecules (silanols) can aggregate to form oligomers. Reactive force fields (like ReaxFF) can be employed in MD simulations to model the chemical reactions of hydrolysis and condensation explicitly, showing how siloxane bonds form and how larger polysiloxane clusters grow over time. researchgate.net Studies on other alkylsilanes have shown that this process involves both the addition of monomers to growing clusters and the aggregation of clusters with each other. researchgate.net
Computational Studies on Intermolecular Interactions and Surface Adsorption Mechanisms
Understanding how this compound interacts with other molecules and with surfaces is key to its application as a coupling agent or surface modifier. Computational methods, combining both quantum mechanics and molecular dynamics, are used to investigate these phenomena. escholarship.org
DFT calculations can be used to determine the binding energy of this compound to a model surface, such as a hydroxylated silica (B1680970) (Si-OH) surface. researchgate.net These calculations can identify the most stable adsorption geometries and elucidate the nature of the intermolecular forces involved, which typically include hydrogen bonding between the silane's ethoxy groups and the surface's hydroxyl groups, as well as weaker van der Waals interactions. nih.gov
The mechanism of covalent attachment to the surface can also be modeled. This involves the condensation reaction between a hydrolyzed diethoxy(ethyl)silanol molecule and a surface silanol group, forming a stable Si-O-Si linkage. DFT can be used to calculate the energy barrier for this surface reaction, providing insight into the kinetics of film formation. researchgate.netucc.ie
Once molecules are tethered to the surface, MD simulations can be used to model the structure and dynamics of the resulting self-assembled monolayer. researchgate.net These simulations can predict properties such as the orientation (tilt angle) of the alkyl chains, the packing density of the monolayer, and the mobility of the adsorbed molecules, all of which are critical to the performance of the modified surface. mst.edu
Emerging Research Directions and Challenges in Diethoxy Ethyl Silane Chemistry
Precision Synthesis of Advanced Materials with Tailored Properties
Organofunctional silanes are widely used as coupling agents, cross-linkers, and surface modifiers to create advanced materials with specific properties. While the general principles of how silanes contribute to material properties are well-understood, the specific impact of the ethyl and diethoxy functionalities of diethoxy(ethyl)silane on material performance is not well-documented.
Potential research directions in this area include:
Hybrid Organic-Inorganic Materials: this compound can serve as a precursor for the synthesis of silica-based hybrid materials through sol-gel processes. The ethyl group can modify the hydrophobicity and mechanical properties of the resulting network. Systematic studies varying the concentration of this compound in co-condensation reactions with other silanes, such as tetraethoxysilane (TEOS), could lead to materials with tailored porosity, surface area, and wettability.
Surface Modification: The reactivity of the Si-H and ethoxy groups allows for the covalent attachment of this compound to the surface of various substrates, including nanoparticles and bulk materials. This can be used to impart hydrophobicity, improve dispersion in polymer matrices, or introduce reactive sites for further functionalization. Research is needed to understand how the molecular structure of this compound influences the density and stability of the resulting surface layers.
Polymer Cross-linking: this compound can act as a cross-linking agent for various polymers, enhancing their mechanical strength, thermal stability, and chemical resistance. Investigating its efficiency in cross-linking different polymer backbones and correlating the cross-linking density with the final material properties would be a valuable area of research.
The following table outlines potential areas for precision synthesis and the anticipated tailored properties:
| Application Area | Potential Role of this compound | Tailored Properties to Investigate |
| Hybrid Materials | Co-precursor in sol-gel synthesis | Porosity, Surface Area, Hydrophobicity, Mechanical Strength |
| Surface Modification | Surface functionalization agent | Wettability, Adhesion, Biocompatibility, Dispersibility |
| Polymer Composites | Cross-linking and coupling agent | Tensile Strength, Thermal Stability, Chemical Resistance |
Exploration in Sustainable Chemical Manufacturing (e.g., Green Solvents, VOC Reduction)
The principles of green chemistry are increasingly guiding the development of new chemical processes and products. The potential of this compound in sustainable chemical manufacturing is an area ripe for investigation.
Key research questions include:
Green Solvent Potential: While some silanes have been explored as alternatives to volatile organic compounds (VOCs), the properties of this compound as a solvent are not well-characterized. Studies on its solvency power for a range of organic and inorganic compounds, its biodegradability, and its toxicity profile are needed to assess its viability as a green solvent.
Atom Economy in Synthesis: Developing synthetic routes to this compound that are more atom-economical and utilize renewable feedstocks would enhance its sustainability profile.
Currently, there is a lack of specific data on the environmental footprint of this compound, which is a significant barrier to its adoption in green chemistry applications.
Integration with Machine Learning and Artificial Intelligence for Material Design and Reaction Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the rapid discovery of new materials and the optimization of reaction conditions. For a compound with limited existing data like this compound, AI and ML could be particularly powerful tools to accelerate its exploration.
Potential applications include:
Predictive Modeling of Material Properties: ML models could be trained on existing data for a wide range of silanes to predict the properties of materials synthesized using this compound. This could guide experimental work by identifying promising synthetic routes and compositions for achieving desired material characteristics.
Reaction Optimization: AI-driven platforms can be used to efficiently explore the vast parameter space of catalytic reactions involving this compound. By systematically varying catalysts, solvents, temperatures, and reactant ratios, these systems can identify optimal conditions for achieving high yields and selectivities.
De Novo Design of Catalysts: Generative AI models could be employed to design novel catalysts specifically tailored for activating the Si-H or Si-O bonds in this compound. This could lead to breakthroughs in developing highly efficient and selective catalytic transformations.
The successful implementation of AI and ML in this compound research will depend on the generation of high-quality, standardized experimental data to train and validate the computational models.
Q & A
Basic: What are the optimal reaction conditions for synthesizing diethoxy(ethyl)silane from chlorosilane precursors?
Methodological Answer:
this compound can be synthesized via alcoholysis of chlorosilane precursors. Key steps include:
- Precursor Selection : Use ethyltrichlorosilane or dichloro(ethyl)silane as starting materials, as ethyl-substituted chlorosilanes are reactive intermediates .
- Reagent Ratios : Employ a 2:1 molar ratio of ethanol to chlorosilane to ensure complete substitution of chlorine with ethoxy groups. Excess ethanol drives the reaction to completion .
- Temperature Control : Maintain temperatures between 0–50°C to minimize side reactions (e.g., oligomerization) .
- Purification : Distill the product under reduced pressure (e.g., 0.05–0.5 mmHg) to isolate this compound as a colorless liquid .
- Validation : Confirm purity via gas chromatography (GC) and Si NMR spectroscopy, where the Si–OEt signal appears at δ −88 to −89 ppm .
Basic: Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Si NMR Spectroscopy :
- FTIR Analysis :
- Mass Spectrometry (HR-ESI-TOF MS) :
Advanced: How does the hydrolysis behavior of this compound differ from tetraethoxysilane (TEOS) under acidic conditions?
Methodological Answer:
- Reactivity Differences :
- Oligomer Formation :
- Experimental Monitoring :
Advanced: What methodologies can resolve contradictions in 29^{29}29Si NMR data when analyzing oligomerization products of this compound?
Methodological Answer:
- Paramagnetic Relaxation : Add chromium(III) acetylacetonate to reduce Si relaxation times, improving peak resolution for oligomers .
- Computational Modeling :
- Controlled Hydrolysis :
Advanced: How does cohydrolysis with aminopropyl silanes affect the polymer network formation of this compound-based materials?
Methodological Answer:
- Molar Ratio Optimization :
- Solvent Selection :
- Perform reactions in aqueous alcohol (50:50 HO:EtOH) to balance hydrolysis and condensation rates .
- Characterization :
- Ellipsometry :
Advanced: What factors influence the electron density distribution in ethoxysilane oligomers, and how does this affect their reactivity?
Methodological Answer:
- Electron Density Analysis :
- Experimental Validation :
- Substituent Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
